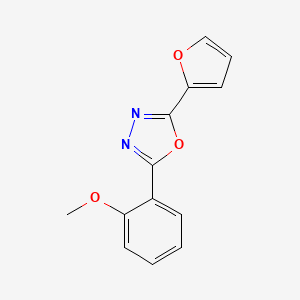

![molecular formula C11H12F4N2OS B5509795 2-[2-(1,1,2,2-四氟乙基)-2-咪唑烷基]-1-(2-噻吩基)乙酮](/img/structure/B5509795.png)

2-[2-(1,1,2,2-四氟乙基)-2-咪唑烷基]-1-(2-噻吩基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone involves multifaceted organic synthesis techniques. For instance, a related compound, 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone, was synthesized through a one-pot reaction between N,N′-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride. This process was characterized by techniques such as 1H NMR, MS, FTIR, and X-ray crystallography to confirm the structure (Ünaleroğlu, Temelli, & Hökelek, 2002).

Molecular Structure Analysis

The molecular structure of related imidazolidine derivatives has been extensively studied using X-ray crystallography among other techniques. These studies provide insights into the spatial arrangement of atoms, molecular conformations, and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of such compounds.

Chemical Reactions and Properties

Compounds within this chemical family participate in various chemical reactions, owing to the active sites present in their molecular framework. Electrophilic substitution reactions, particularly involving the thiophene ring, are common. For instance, the synthesis of 2-(thienyl-2)imidazole and its N-methyl derivative demonstrated typical reactions like nitration, bromination, acylation, and formylation, predominantly occurring on the thiophene ring (Stoyanov, El’chaninov, & Pozharskii, 1991).

科学研究应用

抗胆碱酯酶活性

研究探索了各种四唑衍生物的合成及其作为胆碱酯酶抑制剂的生物学评估,这与阿尔茨海默病等疾病相关。具体而言,已经合成并测试了衍生物抑制乙酰胆碱酯酶的能力,表明在神经退行性疾病中具有潜在的治疗应用 (Usama Abu Mohsen 等,2014)。

抗菌和抗念珠菌活性

已经合成并评估了与所讨论的化合物结构类似的化合物,以了解它们的抗菌和抗念珠菌活性。这表明在开发新的抗菌剂中具有潜在的应用,特别是用于对抗真菌感染 (Z. Kaplancıklı 等,2014)。

抗肿瘤活性

对与所讨论化合物具有结构基序的喹啉醌衍生物的研究表明,对各种人类肿瘤细胞系具有显着的抗增殖活性。这些发现表明在癌症研究中具有应用前景,特别是在新型抗肿瘤剂的开发中 (A. Bolognese 等,2008)。

分析化学应用

用于测定环境水中胺类的双敏感探针的发展突出了类似化合物在分析化学中的潜在用途,特别是在环境监测和安全评估中 (J. You 等,2010)。

超分子化学

涉及螺-咪唑烷衍生物的分子间化合物的可逆形成的研究强调了超分子化学中的潜在应用,这可能导致分子传输系统和生物传感器的进步 (T. Sakata 等,2018)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-[2-(1,1,2,2-tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F4N2OS/c12-9(13)11(14,15)10(16-3-4-17-10)6-7(18)8-2-1-5-19-8/h1-2,5,9,16-17H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACYXFFRTPXHBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(N1)(CC(=O)C2=CC=CS2)C(C(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F4N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5509729.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)

![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)

![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)

![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5509809.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5509815.png)

![3-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5509817.png)